molecular formula C5H6N2O B051541 3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 112758-40-4

3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B051541
CAS No.: 112758-40-4
M. Wt: 110.11 g/mol
InChI Key: NWDMGTFNIOCVDU-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4) is a pyrazole-based aldehyde with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It is widely utilized in synthesizing Schiff bases for antimicrobial nanocomposites, particularly when combined with chitosan or carboxymethyl chitosan (CMCS) and silver nanoparticles (AgNPs) . Its structure features a methyl group at the 3-position and an aldehyde moiety at the 4-position of the pyrazole ring, which influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole with formaldehyde. The process typically includes the following steps :

    Starting Materials: Pyrazole and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, under reflux conditions.

    Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol.

Another method involves the reaction of acetone hydrazone with formaldehyde in the presence of a base, such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

3-Methyl-1H-pyrazole-4-carbaldehyde is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of:

  • Anti-inflammatory Drugs : The compound is integral in synthesizing COX-2 inhibitors, which are crucial for treating inflammation and pain. For example, celecoxib, a well-known anti-inflammatory medication, is derived from pyrazole structures similar to that of this compound .
  • Anti-cancer Agents : Research indicates that derivatives of this compound exhibit anti-cancer properties. Studies have shown that certain pyrazole derivatives can inhibit tumor growth in various cancer models .

Agricultural Chemicals

In the agricultural sector, this compound is used in the formulation of agrochemicals such as herbicides and fungicides. Its applications include:

  • Crop Protection : The compound enhances the efficacy of pesticides by improving their chemical stability and effectiveness against pests and diseases .
  • Yield Improvement : By formulating effective agrochemicals, it contributes to increased crop yields and better agricultural productivity .

Material Science

The compound is also employed in material science for developing novel materials with enhanced properties:

  • Polymers and Resins : Research has indicated that incorporating this compound into polymer matrices can improve thermal and mechanical properties, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical methods:

  • Detection and Quantification : It is utilized in methods for detecting other chemical substances, providing reliable results in research laboratories .

Biochemical Research

The compound plays a role in biochemical research, particularly concerning enzyme inhibition and receptor binding studies:

  • Enzyme Inhibition Studies : Research has demonstrated its potential in studying enzyme kinetics and mechanisms of action related to drug interactions .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Compounds/Examples
PharmaceuticalsAnti-inflammatory drugsCelecoxib
Anti-cancer agentsVarious pyrazole derivatives
Agricultural ChemicalsHerbicides and fungicidesEnhanced crop protection
Material ScienceNovel polymers and resinsImproved thermal/mechanical properties
Analytical ChemistryReagent for detection/quantificationVarious analytical methods
Biochemical ResearchEnzyme inhibition studiesStudies on drug interactions

Case Study 1: Synthesis of Anti-Cancer Agents

A study published in a peer-reviewed journal highlighted the synthesis of pyrazole derivatives from this compound, demonstrating their efficacy against specific cancer cell lines. The research indicated that modifications to the pyrazole structure could enhance anti-tumor activity significantly .

Case Study 2: Development of Agrochemicals

Another study focused on the application of this compound in developing novel herbicides. The findings showed that formulations containing this compound exhibited superior performance compared to traditional herbicides, resulting in better weed control and crop yield .

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-4-carbaldehyde derivatives vary significantly in properties based on substituents. Key analogs include:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4)
  • 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 676348-38-2)

Antimicrobial Activity

Compound Gram-Positive Bacteria (Inhibition Zone, mm) Gram-Negative Bacteria (Inhibition Zone, mm) Fungal Activity (vs. Candida albicans) Reference
CMCS/3-Methyl-1H-pyrazole-4-carbaldehyde (Compound 2) 39 (B. cereus), 33 (S. aureus) 30 (P. aeruginosa), 26 (E. coli) High
CS/1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Compound 7) 42 (S. aureus) Moderate Moderate

Key Findings :

  • The methyl-substituted derivative (Compound 2) exhibits broad-spectrum antibacterial activity due to its ability to disrupt microbial cell membranes via AgNP synergy .
  • The diphenyl-substituted analog (Compound 7) shows superior activity against Gram-positive bacteria (e.g., S. aureus) but reduced efficacy against Gram-negative strains, likely due to steric hindrance from bulkier phenyl groups .

Thermal Stability

Composite Material Weight Loss (%) at 188–250°C Reference
Chitosan/3-Methyl-1H-pyrazole-4-carbaldehyde + AgNPs 23–26%
Chitosan/1,3-Diphenyl-1H-pyrazole-4-carbaldehyde + AgNPs ~35%

Key Findings :

  • The methyl-substituted derivative demonstrates higher thermal stability, attributed to stronger hydrogen bonding between the methyl group and chitosan matrix .
  • Bulkier substituents (e.g., phenyl groups) reduce thermal resilience due to weaker intermolecular interactions.

Nanoparticle Distribution and Morphology

Compound AgNP Size (TEM) Surface Morphology (SEM) Reference
CMCS/3-Methyl-1H-pyrazole-4-carbaldehyde + AgNPs Smaller, uniform Porous with homogeneous dispersion
CS/1,3-Diphenyl-1H-pyrazole-4-carbaldehyde + AgNPs Larger aggregates Rough with irregular inclusions

Key Findings :

  • The methyl-substituted derivative promotes smaller, well-dispersed AgNPs, enhancing antimicrobial efficacy .
  • Phenyl-substituted analogs lead to AgNP aggregation, reducing surface area and activity .

Structural Influence on Reactivity

  • Alkyl Substituents (e.g., Ethyl) : 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 676348-38-2) may offer enhanced lipophilicity, though its antimicrobial properties remain understudied .

Biological Activity

3-Methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Properties : Demonstrates potential in reducing inflammation.
  • Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Acts as an inhibitor for several key enzymes related to disease processes.

Enzyme Interactions

This compound primarily interacts with enzymes involved in biochemical pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), crucial for pyrimidine biosynthesis in Plasmodium falciparum, the malaria-causing parasite. This inhibition disrupts the synthesis of DNA and RNA, thereby affecting the parasite's viability.

Cellular Effects

The compound also influences cellular processes by modulating signaling pathways and gene expression. It can alter the expression of genes involved in oxidative stress responses, impacting the cellular redox state and metabolic pathways. Such interactions can lead to significant changes in enzyme activity and overall cellular function .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Study Biological Activity Findings
Patel et al. (2024)AntimicrobialSynthesized derivatives showed potent activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Selvam et al. (2014)Anti-inflammatoryEvaluated using a carrageenan-induced rat paw edema model; some derivatives exhibited up to 78% inhibition compared to ibuprofen .
Chovatia et al. (2011)AnticancerCompounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .

Pharmacokinetics and Structure-Activity Relationship (SAR)

In silico studies suggest that this compound possesses favorable pharmacokinetic properties, including good binding affinity to its targets. The structure-activity relationship indicates that modifications at various positions on the pyrazole ring can enhance or diminish biological activity, providing a pathway for developing more effective derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methyl-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

  • Methodology : The Vilsmeier-Haack reaction is a primary method for synthesizing pyrazole-4-carbaldehydes. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) under controlled temperatures (60–80°C) . Optimization involves adjusting stoichiometry, reaction time, and purification steps (e.g., column chromatography with ethyl acetate/hexane mixtures).

Q. How is this compound characterized in structural studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods using SHELXL . ORTEP-III software generates thermal ellipsoid diagrams for visualizing molecular geometry . Validation includes checking R-factors (<0.05 for high-quality data) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What reactivity patterns are observed in nucleophilic substitutions involving this compound?

  • Methodology : The aldehyde group undergoes nucleophilic aromatic substitution (SNAr) with phenols or amines. For instance, 5-chloro derivatives react with phenols under basic conditions (K₂CO₃, DMF, 80°C) to yield 5-aryloxy derivatives . Monitoring via TLC and characterizing products using ¹H/¹³C NMR (δ ~9.8–10.0 ppm for aldehyde protons) ensures reaction completion .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and frontier molecular orbitals. For example, Fukui indices identify electrophilic/nucleophilic sites, guiding regioselectivity in reactions with hydrazine or malononitrile . Software like Gaussian or ORCA is used, with validation against experimental XRD data .

Q. What strategies resolve contradictory data in the synthesis of pyrazole-fused heterocycles?

  • Methodology : Contradictions in product yields or regiochemistry are addressed by:

  • Reaction Monitoring : In-situ FTIR or HPLC-MS tracks intermediates.
  • Isomer Separation : Column chromatography or recrystallization isolates isomers (e.g., 1,3-diphenyl vs. 1,5-diphenyl derivatives) .
  • Mechanistic Reassessment : Kinetic isotope effects or isotopic labeling (e.g., ¹⁵N) clarify pathways .

Q. How are pyrazole-4-carbaldehydes utilized as building blocks for fused heterocyclic systems?

  • Methodology :

  • Cyclocondensation : Reacting with hydrazine hydrate (ethanol, reflux) forms pyrazolo[3,4-c]pyrazoles .
  • Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the 5-position .
  • Photocatalysis : Visible-light-mediated reactions with eosin Y generate thieno[2,3-c]pyrazoles .

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(3-8)2-6-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMGTFNIOCVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375001
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112758-40-4
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-methyl-1H-pyrazole-4-carbaldehyde
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